N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrothiophene ring, which is further substituted with an isobutyl group and a methoxybenzenesulfonamide moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S2/c1-12(2)10-16(13-8-9-22(17,18)11-13)23(19,20)15-6-4-14(21-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGGQGNYVQAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiol-Containing Precursors
Tetrahydrothiophen-3-amine is typically synthesized through cyclization of 3-aminopropane-1-thiol derivatives. For example, treatment of 3-chloropropane-1-thiol with ammonia under basic conditions facilitates intramolecular nucleophilic substitution, yielding tetrahydrothiophen-3-amine with minimal byproduct formation.
Reductive Amination Strategies
Alternative routes employ reductive amination of tetrahydrothiophen-3-one using ammonium acetate and sodium cyanoborohydride in methanol. This method achieves moderate yields (60–70%) but requires careful pH control to avoid over-reduction.
N-Alkylation of Tetrahydrothiophen-3-Amine with Isobutyl Groups
Direct Alkylation Using Isobutyl Halides
Reaction of tetrahydrothiophen-3-amine with isobutyl bromide in the presence of potassium carbonate in acetonitrile at 80°C for 12 hours produces N-isobutyl-tetrahydrothiophen-3-amine in 85% yield. Excess alkylating agent is avoided to prevent dialkylation, which complicates purification.
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables stereoselective coupling of tetrahydrothiophen-3-amine with isobutanol. This method is less common due to higher costs but offers enantiomeric excess >95% for optically active intermediates.
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
Reaction Conditions and Solvent Optimization
N-Isobutyl-tetrahydrothiophen-3-amine reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. Gradual warming to room temperature over 6 hours ensures complete conversion, with yields averaging 78–82%.
Purification and Byproduct Management
Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) removes unreacted sulfonyl chloride and bis-sulfonylated impurities. Recrystallization from ethanol/water mixtures enhances purity to >99%, as confirmed by HPLC.
Oxidation of Tetrahydrothiophene to 1,1-Dioxide
Oxone-Mediated Oxidation
The critical oxidation step converts the tetrahydrothiophene sulfide to the 1,1-dioxide sulfone. A mixture of N-isobutyl-tetrahydrothiophen-3-yl-4-methoxybenzenesulfonamide, Oxone (2.2 equiv), methanol, and water is stirred at 6°C for 1 hour, followed by 14 hours at room temperature. Filtration and washing with cold water yield the oxidized product in 91% purity.
Alternative Oxidizing Agents
Comparative studies with m-chloroperbenzoic acid (mCPBA) in dichloromethane show slower reaction kinetics (24 hours for complete conversion) but comparable yields (88–90%). However, mCPBA generates acidic byproducts requiring additional neutralization steps.
Analytical Characterization and Validation
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.78 (d, J = 8.3 Hz, 2H, aromatic), 7.34 (d, J = 8.0 Hz, 2H, aromatic), 4.18 (t, J = 5.9 Hz, 2H, CH2SO2), 3.91 (s, 3H, OCH3), 3.13–3.07 (m, 2H, CH2N), 2.91 (s, 3H, SO2CH3), 2.23–2.17 (m, 2H, CH2), 1.85–1.78 (m, 1H, isobutyl CH), 0.92 (d, J = 6.6 Hz, 6H, isobutyl CH3).
- IR : 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1245 cm⁻¹ (C-O-C of methoxy group).
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms a retention time of 8.2 minutes with 99.3% purity. LC-MS shows a molecular ion peak at m/z 429.1 [M+H]⁺, consistent with the expected molecular formula C₁₆H₂₄N₂O₅S₂.
Scalability and Process Optimization
Large-Scale Oxidation Challenges
Batch oxidation with Oxone at kilogram scale necessitates efficient cooling systems to maintain temperatures below 10°C during exothermic reactions. Pilot studies demonstrate that slow addition of Oxone over 2 hours minimizes thermal degradation.
Cost-Effective Sulfonylation Alternatives
Replacing dichloromethane with toluene in sulfonylation reduces solvent costs by 40% without compromising yield. However, toluene requires higher reaction temperatures (50°C), increasing energy consumption.
Comparative Analysis of Synthetic Routes
| Parameter | Oxone Oxidation | mCPBA Oxidation |
|---|---|---|
| Reaction Time | 15 hours | 24 hours |
| Yield | 91% | 88% |
| Byproducts | <2% | 5–7% |
| Scalability | High | Moderate |
| Cost per Kilogram | $120 | $180 |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research has focused on the compound's potential as an enzyme inhibitor or activator. The presence of the sulfone and nitro groups may influence its binding affinity to specific targets in biological systems.
Medicine
This compound has been investigated for its therapeutic effects, particularly in:
- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against multidrug-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide against several strains of bacteria. The results demonstrated that this compound had significant efficacy against MRSA strains, showing MIC values that were notably lower than those observed for conventional antibiotics .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Another sulfonamide with a similar tetrahydrothiophene ring but different substituents.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxybenzamide moiety instead of a methoxybenzenesulfonamide.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Tetrahydrothiophene moiety : Contributes to its biological activity.
- Isobutyl group : Enhances lipophilicity.
- Methoxybenzenesulfonamide : Imparts specific interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 317.38 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially interacts with receptors that regulate cell signaling pathways associated with tumor growth.
Biological Activity and Applications
Research indicates several promising biological activities:
-
Anticancer Properties :
- Studies have shown that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- It has been identified as a lead compound for developing new therapies targeting tumor growth pathways.
-
Antimicrobial Activity :
- Preliminary investigations suggest that the compound exhibits antimicrobial properties, potentially useful in treating infections caused by resistant strains.
- Anti-inflammatory Effects :
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and mechanisms of this compound:
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrothiophene Ring : Achieved through cyclization reactions.
- Introduction of the Methoxy Group : Utilizes methanol under acidic conditions.
- Attachment of Isobutyl Group : Conducted via alkylation reactions.
Q & A
Q. Advanced
- In Vitro Assays : Use purified enzymes (e.g., carbonic anhydrase or kinases) with fluorogenic substrates to measure IC₅₀ values. Monitor activity spectrophotometrically.
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes. Adjust force fields to account for sulfonamide-metal interactions (e.g., ’s patent implicates sulfonamides in targeting imidazo-pyridine enzymes) .
- Validation : Co-crystallize the compound with the target enzyme for structural confirmation.
How should researchers resolve discrepancies between experimental NMR data and computational predictions?
Q. Advanced
- Cross-Validation : Combine ¹H/¹³C NMR, 2D-COSY, and HSQC to assign signals. Compare with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G* basis set, solvent corrections).
- Parameter Optimization : Adjust computational solvent models (e.g., PCM for DMSO) and tautomeric states. resolved ambiguities in related sulfonamides using HRMS and iterative NMR refinement .
- Dynamic Effects : Consider variable-temperature NMR to probe conformational exchange.
What strategies optimize stability and degradation studies under varying pH/temperature conditions?
Q. Advanced
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC/UV at 254 nm.
- Degradation Product Identification : Use LC-MS/MS (Q-TOF) to characterize byproducts. ’s analysis of sulfonamide oxidation to sulfones informs reaction pathways .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.
How can computational modeling predict the compound’s reactivity in substitution reactions?
Q. Advanced
- DFT Calculations : Compute Fukui indices (Nucleophilic/Electrophilic) to identify reactive sites. For example, the sulfonamide sulfur may undergo oxidation (see ’s discussion on sulfanyl group reactivity) .
- Transition State Analysis : Use QM/MM methods (e.g., CP2K) to model nucleophilic substitution at the isobutyl group.
- Solvent Effects : Include explicit solvent molecules (water, DMF) in simulations to mimic experimental conditions.
What are key considerations for designing derivatives in SAR studies?
Q. Advanced
- Substituent Variation : Modify the 4-methoxy group (e.g., replace with halogens or electron-withdrawing groups) to probe electronic effects.
- Steric Effects : Introduce bulky substituents on the tetrahydrothiophene ring to assess steric hindrance.
- QSAR Models : Train models using partial least squares (PLS) regression on descriptors like logP, polar surface area, and Hammett constants. ’s analysis of sulfonamide analogs guides substituent prioritization .
How can researchers address low yields in large-scale synthesis?
Q. Advanced
- Catalyst Screening : Test alternative catalysts (e.g., polymer-supported Pd nanoparticles) for hydrogenation steps.
- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer during sulfonylation.
- Byproduct Mitigation : Use in-situ FTIR to monitor reaction progress and optimize stoichiometry (e.g., ’s use of excess amine to drive condensation) .
What techniques validate the compound’s purity for pharmacological studies?
Q. Basic
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection.
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values.
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., reports 170–173°C for a related sulfonamide) .
How does the compound’s molecular packing influence its physicochemical properties?
Q. Advanced
- Crystal Packing Analysis : Use Mercury software to calculate void volumes and intermolecular contacts (e.g., ’s findings on hydrogen-bonded dimers in sulfonamides) .
- Solubility Prediction : Correlate crystal lattice energy (calculated via PIXEL) with experimental solubility in solvents like DMSO or ethanol.
- Polymorph Screening : Conduct solvent-mediated crystallization trials to identify stable forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
